molecular formula C24H27FN2O4 B5359969 ethyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate

ethyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate

Cat. No. B5359969
M. Wt: 426.5 g/mol
InChI Key: IVIZZMQBVOENKB-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic properties. EF24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, a natural compound found in turmeric.

Mechanism of Action

EF24 exerts its therapeutic effects through multiple mechanisms, including the inhibition of NF-κB signaling pathway, the activation of Nrf2 signaling pathway, and the induction of apoptosis. EF24 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. EF24 has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, EF24 has been found to induce apoptosis, a process of programmed cell death that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
EF24 has been found to exhibit a variety of biochemical and physiological effects, including the modulation of gene expression, the regulation of cellular signaling pathways, and the inhibition of enzymatic activity. EF24 has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and cancer progression. EF24 has also been found to regulate cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. Additionally, EF24 has been shown to inhibit enzymatic activity, such as the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

EF24 has several advantages as a research tool, including its high potency, selectivity, and stability. EF24 has been found to exhibit potent activity at low concentrations, making it a valuable tool for studying cellular signaling pathways and enzymatic activity. EF24 is also highly selective, meaning that it specifically targets certain proteins or pathways without affecting others. Additionally, EF24 is stable in a variety of experimental conditions, making it a reliable tool for long-term studies. However, EF24 also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

EF24 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Some future directions for EF24 research include:
1. Clinical trials to evaluate the safety and efficacy of EF24 in humans.
2. Development of EF24 derivatives with improved pharmacokinetic properties and lower toxicity.
3. Investigation of the potential of EF24 as a combination therapy with other anti-cancer or anti-inflammatory agents.
4. Studies to elucidate the molecular mechanisms of EF24 action in different diseases.
5. Investigation of the potential of EF24 as a neuroprotective agent in animal models of neurodegenerative diseases.
In conclusion, EF24 is a synthetic compound with potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. EF24 exerts its effects through multiple mechanisms, including the inhibition of NF-κB signaling pathway, the activation of Nrf2 signaling pathway, and the induction of apoptosis. EF24 has several advantages as a research tool, including its high potency, selectivity, and stability, but also has some limitations, including its poor solubility in water and potential toxicity at high concentrations. Further research is needed to determine the potential of EF24 as a therapeutic agent.

Synthesis Methods

EF24 can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Wittig reaction. The most common method involves the condensation of 4-fluorobenzaldehyde and benzoylacetone, followed by the addition of leucine and ethyl bromoacetate.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. EF24 has been found to exhibit potent anti-cancer activity in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. EF24 has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4/c1-4-31-24(30)21(14-16(2)3)27-23(29)20(15-17-10-12-19(25)13-11-17)26-22(28)18-8-6-5-7-9-18/h5-13,15-16,21H,4,14H2,1-3H3,(H,26,28)(H,27,29)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIZZMQBVOENKB-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC(C)C)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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